molecular formula C10H6BrNO3 B189971 7-Bromo-4-hydroxyquinoline-3-carboxylic acid CAS No. 154326-11-1

7-Bromo-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B189971
CAS No.: 154326-11-1
M. Wt: 268.06 g/mol
InChI Key: SKEXUXOCAHNLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to the disruption of essential biological processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific bromine substitution at the 7th position, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

7-bromo-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEXUXOCAHNLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439340
Record name 7-bromo-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860205-92-1
Record name 7-bromo-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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